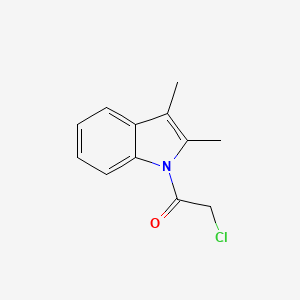

1-(氯乙酰)-2,3-二甲基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

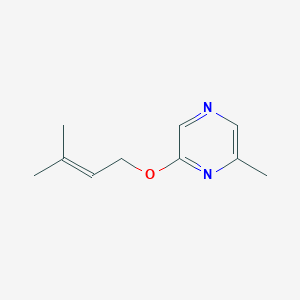

“1-(Chloroacetyl)-2,3-dimethyl-1H-indole” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “2,3-dimethyl” indicates that there are methyl groups attached to the 2nd and 3rd positions of the indole structure. The “1-(Chloroacetyl)” part suggests that a chloroacetyl group is attached to the 1st position of the indole .

Synthesis Analysis

While specific synthesis methods for “1-(Chloroacetyl)-2,3-dimethyl-1H-indole” are not available, similar compounds are often synthesized through multistep procedures involving nucleophilic substitution reactions . For instance, lidocaine, a local anesthetic, is synthesized via an SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide .Molecular Structure Analysis

The molecular structure of “1-(Chloroacetyl)-2,3-dimethyl-1H-indole” would be expected to have the indole core structure with the aforementioned substitutions. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of “1-(Chloroacetyl)-2,3-dimethyl-1H-indole” would be expected to be influenced by the presence of the chloroacetyl group, which is known to react rapidly with water and is incompatible with strong oxidizing agents, alcohols, and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloroacetyl)-2,3-dimethyl-1H-indole” would be determined by its specific molecular structure. For instance, chloroacetyl chloride, a related compound, has a molecular weight of 112.943 .科学研究应用

合成和功能化技术

吲哚,包括 1-(氯乙酰)-2,3-二甲基-1H-吲哚,是有机合成中的关键结构单元。它们参与钯催化的反应,由于其对各种官能团的耐受性,对于构建复杂分子至关重要。此类方法促进了生物活性天然和合成化合物的合成,展示了吲哚在创建多样分子结构方面的多功能性 (Cacchi & Fabrizi,2005)。

抗菌活性

对 N-取代吲哚衍生物的研究发现了它们在抗菌应用中的潜力。合成的吲哚化合物已被评估其体外抗菌活性,结果表明某些衍生物表现出显着的抗菌和抗真菌特性,突出了吲哚结构在开发新的抗菌剂中的作用 (Shaikh & Debebe,2020)。

化学反应和机理

吲哚衍生物经历各种化学反应,这些反应对于在合成化学中进一步功能化和应用至关重要。研究已经调查了反应,例如 N-酰基化吲哚与单线态氧的烯反应,提供了对这些过程的机理和产率的见解。此类反应对于修饰吲哚结构以用于特定应用至关重要,包括合成具有潜在药学相关性的新型有机化合物 (Zhang,Foote,& Khan,1993)。

结构分析和分子设计

吲哚衍生物的设计和合成,包括通过 X 射线衍射和光谱方法对其结构进行阐明,对于了解其性质和潜在应用至关重要。该领域的研究重点是创建具有特定功能的新型吲哚基分子,为新材料和药物的开发做出贡献 (Geetha 等人,2019)。

优化受体调节

吲哚衍生物已被优化用于受体的变构调节,例如大麻素 1 型受体 (CB1)。已经探索了吲哚-2-甲酰胺的结构修饰以改善变构参数,证明了吲哚衍生物在治疗剂开发中的潜力 (Khurana 等人,2014)。

作用机制

安全和危害

属性

IUPAC Name |

2-chloro-1-(2,3-dimethylindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-9(2)14(12(15)7-13)11-6-4-3-5-10(8)11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOQMVQNVWIOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C(=O)CCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

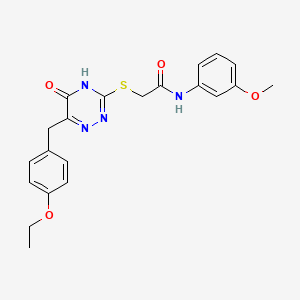

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)

![3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2979099.png)

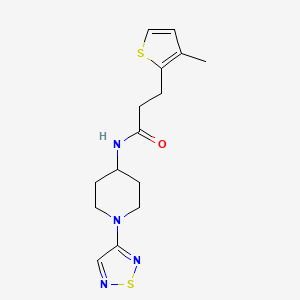

![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2979111.png)

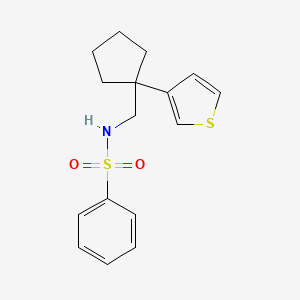

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2979113.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate](/img/structure/B2979115.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2979116.png)

![N-(3,5-difluorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2979117.png)